7,8-Dimethoxychroman-4-one
Description
Structure
3D Structure
Properties
CAS No. |
19149-07-6 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
7,8-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-13-9-4-3-7-8(12)5-6-15-10(7)11(9)14-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
XDKDVWJTTMLLDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CCO2)OC |
Origin of Product |
United States |
Derivatization and Structural Modification Strategies of 7,8 Dimethoxychroman 4 One Scaffolds
Rational Design of Chroman-4-one Analogues for Enhanced Bioactivity
The rational design of 7,8-dimethoxychroman-4-one analogues is a targeted approach to improve their biological efficacy. This process often involves understanding the structure-activity relationships (SAR) to make informed modifications. For instance, the introduction of hydrophobic groups or hydrogen bond donors/acceptors at specific positions on the chroman-4-one scaffold can enhance antibacterial activities. researchgate.net
Key strategies in the rational design of these analogues include:
Alteration of Ring Systems: Modifying the core 4H-chromen-4-one structure to a 2H-chromene has been explored to create synthetic analogs like phenoxodiol, which has shown significant antitumor activity. nih.gov
Isosteric Replacement: This involves substituting parts of the molecule with other groups that have similar physical or chemical properties to enhance a desired biological activity. nih.gov
Structure-Based Design: Utilizing computer-aided drug design techniques to model the interaction between the chroman-4-one derivative and its biological target can guide the synthesis of more potent compounds. nih.govacs.org
A study on novel flavonoid derivatives as acetylcholinesterase inhibitors revealed that the isoflavone (B191592) moiety plays a crucial role in the interaction with the enzyme by acting as an anchor in its peripheral anionic site. tandfonline.com This highlights the importance of the core structure in binding to biological targets.
Chemical Derivatization Techniques for Functional Group Manipulation
Chemical derivatization is a fundamental technique used to modify the functional groups of the this compound scaffold. These modifications are performed to alter the molecule's properties, such as its volatility, stability, and detectability for analytical purposes, or to enhance its biological activity. researchgate.netspectroscopyonline.com
Esterification is a common derivatization reaction that can be applied to chroman-4-one scaffolds containing hydroxyl or carboxylic acid groups. researchgate.netmedcraveonline.com This reaction involves treating the parent compound with an alcohol in the presence of an acid catalyst or using an acyl donor with an enzyme catalyst. medcraveonline.com
The primary goals of esterification in this context are:
To increase the lipophilicity of the molecule, which can influence its absorption and distribution.
To create prodrugs that can be hydrolyzed in vivo to release the active parent compound.
To protect hydroxyl groups during other synthetic transformations.
For example, the esterification of related phenolic compounds has been shown to produce a variety of ester derivatives with potentially altered biological activities. medcraveonline.com While direct examples of esterification on this compound are not prevalent in the provided results, the principles of esterification are broadly applicable to similar structures with appropriate functional groups. researchgate.netmedcraveonline.com
Alkylation and arylation reactions introduce alkyl or aryl groups onto the this compound scaffold. These modifications can significantly impact the molecule's steric and electronic properties, influencing its interaction with biological targets.
Alkylation: This can be achieved through various methods, including the Mitsunobu reaction, which allows for the introduction of an alkyl group onto a hydroxyl group under mild conditions. tezu.ernet.in For instance, N-alkylation has been used in the synthesis of lamellarin analogues, which share a related core structure. mdpi.com
Arylation: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl groups. mdpi.comuni-muenchen.de These reactions typically involve a palladium catalyst to couple an organoboron compound with a halide. This strategy has been employed in the synthesis of various bioactive compounds containing a chroman core. tezu.ernet.in
Hydroxylation: The introduction of hydroxyl groups can increase a compound's polarity and its potential for hydrogen bonding. nih.gov For example, the hydroxylation of a chroman-4-one derivative at the C-3 position has been documented. nih.gov
O-Methylation and Demethylation: The methoxy (B1213986) groups at the 7 and 8 positions are key features of the parent compound. Modifying this pattern through selective demethylation or the introduction of additional methoxy groups can fine-tune the molecule's properties. For instance, selective demethylation of a trimethoxychroman-4-one to a 5-hydroxy-7,8-dimethoxychroman-4-one has been achieved using boron trichloride (B1173362). acs.org
The following table summarizes some examples of O-methylation and hydroxylation modifications on related chroman-4-one structures:
| Parent Compound | Modification | Resulting Compound | Reference |
| 5,7,8-trimethoxychroman-4-one | Demethylation | 5-hydroxy-7,8-dimethoxychroman-4-one | acs.org |
| A homoisoflavonoid derivative | Hydroxylation at C-3 | A tertiary oxygenated carbon at C-3 | nih.gov |
Alkylation and Arylation Strategies
Strategies for Introducing Diverse Pharmacophores onto the Chroman-4-one Core
Introducing diverse pharmacophores onto the this compound core is a strategy to create hybrid molecules with potentially novel or enhanced biological activities. scholarsportal.infotandfonline.com A pharmacophore is a part of a molecule's structure that is responsible for its biological activity.
Commonly introduced pharmacophores include:
Nitrogen-containing heterocycles: These are frequently added to improve a molecule's pharmacokinetic properties and to introduce new binding interactions. For example, a benzylpiperidine moiety has been introduced to the chroman-4-one scaffold to create potent acetylcholinesterase inhibitors. tandfonline.com
Thiophene (B33073) and other aromatic rings: The introduction of a thiophene group has been explored in the design of spiro-chromanone derivatives with anticancer potential. researchgate.net
Chalcone-like structures: The condensation of chroman-4-ones with aromatic aldehydes can produce chalcone-like derivatives, which are a well-known class of bioactive compounds. scholarsportal.info
The following table provides examples of pharmacophores introduced onto a chroman-4-one scaffold and the resulting biological activity:
| Pharmacophore | Resulting Derivative | Biological Activity | Reference |
| Benzylpiperidine | 2-(4-(1-Benzylpiperidin-4-yloxy)phenyl)-6,7-dimethoxychroman-4-one | Acetylcholinesterase inhibitor | tandfonline.com |
| Thiophene | 7–(5–((amino)-methyl)-thiophen–2–yl)-spiro-[chroman–2,4'–piperidin]–4–one | Anticancer | researchgate.net |
Impact of Derivatization on Analytical Performance and Detection Sensitivity
Derivatization plays a crucial role in enhancing the analytical performance and detection sensitivity of chroman-4-one compounds, particularly in techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov Chemical modification can improve a compound's volatility, thermal stability, and ionization efficiency. spectroscopyonline.comddtjournal.com
Key impacts of derivatization on analytical performance include:
Increased Volatility for GC Analysis: Many chroman-4-one derivatives have low volatility, making them unsuitable for direct GC analysis. Derivatization can convert polar functional groups into less polar, more volatile ones, enabling their analysis by GC. researchgate.net
Enhanced Ionization for Mass Spectrometry: In LC-MS, derivatization can introduce a chargeable moiety into the molecule, which significantly enhances its ionization efficiency in the mass spectrometer's source, leading to improved sensitivity. nih.govddtjournal.com For example, derivatization of vitamin D metabolites, which share some structural similarities in terms of being hydroxylated, with reagents like Amplifex or FMP-TS has been shown to increase signal enhancements by 3- to 295-fold. nih.gov
Improved Chromatographic Separation: Derivatization can alter the polarity and retention characteristics of a compound, leading to better separation from other components in a complex mixture. nih.govcopernicus.org
The following table summarizes the effects of derivatization on analytical techniques:
| Analytical Technique | Effect of Derivatization | Example Reagent | Reference |
| Gas Chromatography (GC) | Increases volatility and reduces adsorption | Silylation reagents (e.g., BSTFA) | researchgate.netcopernicus.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Enhances ionization efficiency and sensitivity | Amplifex, FMP-TS, PTAD | nih.gov |
Structure Activity Relationship Sar and Computational Studies of 7,8 Dimethoxychroman 4 One Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is used to predict the activity of novel molecules and to understand which structural properties are key for their biological effects. nih.gov While specific QSAR models focused exclusively on 7,8-dimethoxychroman-4-one are not extensively detailed, the principles are widely applied to the broader chromanone and flavonoid classes. nih.govnih.gov
The foundation of a QSAR model lies in the selection of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors typically fall into categories such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP). The goal is to find descriptors that have a strong correlation with the observed biological activity. mdpi.com For instance, in studies of related scaffolds like xanthones, atomic charges on specific carbons (qC1, qC4, qC9) have been used as descriptors to build a predictive model for antitubercular activity. nih.gov
Once descriptors are selected, a mathematical model, often using multiple linear regression (MLR), is generated. nih.govmdpi.com The validity and predictive power of this model are paramount. Model validation is performed using several statistical metrics: mdpi.com
Coefficient of determination (r²) : This value indicates the "goodness of fit" of the model, with values greater than 0.6 generally considered acceptable. mdpi.com
Cross-validated correlation coefficient (q² or r²(CV)) : This metric assesses the internal predictive ability of the model. It is often calculated using the leave-one-out (LOO) method. A q² value greater than 0.5 is typically required for a model to be considered robust. mdpi.com
Predicted R² (r²_pred) : This metric evaluates the model's ability to predict the activity of an external set of compounds not used in model generation. mdpi.com
Predicted Residual Sum of Squares (PRESS) : A lower PRESS value indicates a better predictive model. nih.gov
Table 1: Common Validation Metrics for QSAR Models
| Metric | Description | Acceptable Value | Reference |
|---|---|---|---|
| r² | Goodness of fit | > 0.6 | mdpi.com |
| q² (r² CV) | Internal predictive power | > 0.5 | mdpi.com |
| r²_pred | External predictive power | Varies, higher is better | mdpi.com |
| PRESS | Sum of squared prediction errors | Lower is better | nih.gov |
SAR studies on the broader class of chroman-4-ones reveal critical insights into how different substituents influence biological activity. nih.gov For example, in a series of chroman-4-one derivatives evaluated as SIRT2 inhibitors, an intact carbonyl group at the C-4 position was found to be crucial for high potency. nih.gov Furthermore, substitutions at various positions on the chromanone scaffold significantly modulate activity:
C-2 Position : The size and nature of the substituent at the C-2 position can be critical. Studies have shown that an alkyl chain of three to five carbons is optimal for SIRT2 inhibition, whereas bulky groups diminish the effect. nih.gov
C-3 Position : Introduction of groups like benzylidene at the C-3 position has been shown to yield compounds with significant α-glucosidase inhibitory and antioxidant activities. nih.govjst.go.jp
Aromatic Ring (Ring A) : Substitutions on the benzene (B151609) ring of the chromanone core are vital. For SIRT2 inhibitors, larger, electron-withdrawing groups in the C-6 and C-8 positions were found to be favorable. nih.gov In the context of this compound, the two methoxy (B1213986) groups at C-7 and C-8 represent electron-donating substituents, and their specific placement is expected to significantly influence the molecule's electronic properties and interaction with biological targets.
Descriptor Selection and Model Validation
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is used to understand the binding mode and affinity, providing a structural basis for observed biological activity. oatext.com
Derivatives of this compound have been investigated for their potential as anti-cancer agents through molecular docking. nih.gov One study focused on 3-[(4-Hydroxyphenyl)methylidene]-7,8-dimethoxychromen-4-one, a closely related derivative, identifying it as a potential core compound targeting key proteins involved in cancer metastasis. nih.gov Docking analyses revealed that this compound could bind to several important protein targets, including:
Receptor tyrosine-protein kinase erbB-2 (ERBB2)
Heat shock protein 90kDa alpha class A member 1 (HSP90AA1)
Vascular endothelial growth factor receptor 2 (KDR)
These proteins are implicated in angiogenesis and cell migration pathways, which are crucial for tumor growth and metastasis. nih.gov The docking scores, which estimate the binding affinity, indicated favorable interactions between the chromone (B188151) derivative and these targets. nih.gov
The power of molecular docking lies in its ability to reveal specific interactions at the atomic level. For the 3-[(4-Hydroxyphenyl)methylidene]-7,8-dimethoxychromen-4-one derivative, docking simulations identified the key amino acid residues within the binding pockets of its protein targets that are responsible for stabilizing the ligand-protein complex. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The analysis showed that this compound formed stable and consistent interactions with ERBB2, HSP90AA1, and KDR. nih.gov Identifying these specific residues is critical for structure-based drug design, as it allows for modifications to the ligand to enhance binding affinity and selectivity.
Table 2: Molecular Docking Targets for a this compound Derivative
| Target Protein | Biological Role | Significance of Inhibition | Reference |
|---|---|---|---|
| ERBB2 | Cell growth and differentiation | Anti-cancer, particularly in breast cancer | nih.gov |
| HSP90AA1 | Protein folding and stability | Destabilization of multiple oncogenic proteins | nih.gov |
| KDR (VEGFR2) | Angiogenesis | Inhibition of tumor blood supply | nih.gov |
Ligand-Protein Interaction Analysis for Target Binding
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. wustl.eduaps.org This technique is used to assess the stability of the docked complex, observe conformational changes in both the ligand and the protein, and calculate binding free energies more accurately. aps.org
An MD simulation generates a trajectory of the system, which is a sequence of points in phase space connected in time. wustl.edu This allows for the analysis of how the ligand-protein interactions evolve. In the study of the 3-[(4-Hydroxyphenyl)methylidene]-7,8-dimethoxychromen-4-one derivative, MD simulations were performed on the complexes with ERBB2, HSP90AA1, and KDR. nih.gov The simulations confirmed the stability of the binding poses predicted by molecular docking. nih.gov By analyzing the trajectory, researchers can validate that the key interactions, such as hydrogen bonds identified in docking, are maintained over the simulation time, providing greater confidence in the proposed binding mode. This dynamic analysis is crucial for confirming that the ligand can remain securely in the binding site to exert its biological effect.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-[(4-Hydroxyphenyl)methylidene]-7,8-dimethoxychromen-4-one |
| 5-hydroxy-7,8-dimethoxychroman-4-one |
| ERBB2 (Receptor tyrosine-protein kinase erbB-2) |
| HSP90AA1 (Heat shock protein 90kDa alpha class A member 1) |
| KDR (Vascular endothelial growth factor receptor 2 / VEGFR2) |
| SIRT2 (Sirtuin 2) |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a pivotal computational technique in drug discovery, focusing on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. researchgate.net A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, that are critical for binding to a biological target. researchgate.netresearchgate.netpharmacophorejournal.com For derivatives of this compound, a pharmacophore model can be generated based on the structures of known active analogues, providing a blueprint for designing new compounds with potentially enhanced activity. nih.gov
The development of a pharmacophore model for chroman-4-one derivatives typically involves aligning a set of active compounds (a training set) and extracting the common chemical features that are spatially conserved. nih.gov This model then serves as a 3D query to screen large chemical databases for novel scaffolds that match the required features, a process known as virtual screening. researchgate.netresearchgate.net
Table 1: Hypothetical Pharmacophore Model Features for a Chroman-4-one Scaffold
| Feature Type | Description | Potential Corresponding Group on Chroman-4-one |
| Hydrogen Bond Acceptor (HBA) | A Lewis basic atom capable of accepting a hydrogen bond. | The carbonyl oxygen at the C4 position is a key HBA feature. |
| Hydrogen Bond Acceptor (HBA) | Additional HBA features may arise from substituents. | The methoxy oxygens at the C7 and C8 positions. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The benzene ring of the chroman core. |
| Hydrophobic Group (HY) | A nonpolar region of the molecule. | The fused ring system and potential nonpolar substituents. |
Once initial "hit" compounds are identified, either through screening or initial synthesis, lead optimization strategies are employed. This is an iterative process where chemists and computational scientists collaborate to systematically modify the structure of a lead compound to improve its pharmacological profile. biosolveit.denih.gov The primary goals of lead optimization are to enhance potency and selectivity while improving absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov
Key lead optimization strategies applicable to this compound derivatives include:
Structure-Activity Relationship (SAR) Guided Modification : Analogues are synthesized with systematic variations to probe the effect of different functional groups on activity. biosolveit.de For the chroman-4-one scaffold, this could involve altering the substituents on the aromatic ring or modifying the heterocyclic portion.
Bioisosteric Replacement : Replacing a functional group with another that has similar physical or chemical properties to improve potency or reduce toxicity. For example, the methoxy groups could be replaced with other electron-donating groups.
Improving Pharmacokinetic Properties : For chroman-4-ones, which can be highly lipophilic, a key optimization strategy is the introduction of hydrophilic functional groups (e.g., hydroxyl, carboxylic acid) to increase solubility and improve their suitability for in vitro and in vivo testing. acs.org
Pharmacophore-Constrained Design : Using the pharmacophore model to guide modifications, ensuring that any changes maintain the crucial interactions with the target while allowing for the exploration of different molecular scaffolds. biosolveit.de
Computational Approaches for Designing Novel Chroman-4-one Analogues
Computational chemistry provides a powerful and cost-effective toolkit for the rational design of novel analogues of this compound, accelerating the drug discovery process by prioritizing the synthesis of the most promising compounds. semanticscholar.orgelsevier.es These approaches can be broadly categorized as either ligand-based or structure-based, depending on the available information about the biological target. elsevier.es
Structure-based drug design is employed when the three-dimensional structure of the target protein is known. A primary technique in this category is molecular docking . heteroletters.org Docking algorithms predict the preferred orientation and binding affinity of a designed analogue within the active site of a target receptor. semanticscholar.orgresearchgate.net This allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic contacts, and to rank compounds based on a calculated binding energy score. For instance, a library of virtual chroman-4-one derivatives can be docked into a target's binding site, and only those with the most favorable binding energies (e.g., more negative than -9.0 kcal/mol) are selected for further consideration. semanticscholar.org
In the absence of a known receptor structure, ligand-based methods are used. These rely on the knowledge of other molecules that bind to the target of interest. elsevier.esQuantitative Structure-Activity Relationship (QSAR) modeling is a key ligand-based approach. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. elsevier.es By building a robust QSAR model for a set of known chroman-4-one inhibitors, the activity of newly designed, unsynthesized analogues can be predicted.
A typical computational workflow for designing novel chroman-4-one analogues involves several steps:
Virtual Library Generation : A library of novel chroman-4-one derivatives is designed in silico by modifying the core scaffold with various substituents. semanticscholar.org
Molecular Docking and Scoring : The virtual compounds are docked into the active site of the target protein to predict their binding modes and affinities. semanticscholar.orgresearchgate.net
Drug-Likeness Filtering : The designed analogues are evaluated for their potential to be viable drugs using computational filters. A widely used filter is Lipinski's "Rule of Five," which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. semanticscholar.orgresearchgate.net
ADMET Prediction : In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates. semanticscholar.org
Table 2: Example of a Computational Evaluation of Hypothetical this compound Analogues
| Compound ID | Modification | Predicted Binding Energy (kcal/mol) | Lipinski's Rule of Five Violations |
| DCO-001 | R = H | -8.5 | 0 |
| DCO-002 | R = 4'-Fluoro | -9.2 | 0 |
| DCO-003 | R = 4'-Chloro | -9.5 | 0 |
| DCO-004 | R = 4'-Trifluoromethyl | -9.9 | 0 |
| DCO-005 | R = 3',4'-Dichloro | -10.3 | 0 |
This integrated computational approach allows for the efficient design and prioritization of novel this compound analogues, significantly enhancing the potential for discovering new therapeutic agents. researchgate.net
Natural Occurrence and Biosynthetic Pathways of 7,8 Dimethoxychroman 4 One and Homoisoflavonoids
Phytochemical Sourcing and Isolation from Plant Species
The investigation of plant sources has been crucial in identifying and isolating a variety of homoisoflavonoids. These compounds are not widespread in the plant kingdom but are characteristically found in specific families and genera.
Homoisoflavonoids are predominantly found within the plant families Asparagaceae and, to a lesser extent, Fabaceae. mdpi.comresearchgate.net While they have been occasionally reported in other families such as Polygonaceae, Portulacaceae, Orchidaceae, and Gentianaceae, their significant concentrations and structural diversity are hallmarks of Asparagaceae and Fabaceae. researchgate.netnih.govnih.govacs.org Within these families, the compounds are often sequestered in specific plant parts, most notably the bulbs and rhizomes. mdpi.comnih.gov
Research has led to the successful isolation and characterization of 7,8-Dimethoxychroman-4-one and related homoisoflavonoids from several genera within the Asparagaceae family.
Bellevalia : Bulbs of Bellevalia eigii and Bellevalia longipes have proven to be a rich source of homoisoflavonoids. nih.govcolab.ws Phytochemical studies have identified numerous derivatives, including 5-hydroxy-7,8-dimethoxychroman-4-one. nih.govcolab.ws For instance, a chloroform (B151607) extract of Bellevalia eigii bulbs yielded sixteen different homoisoflavonoids. mdpi.com
Drimiopsis : The species Drimiopsis maculata, native to South Africa, has been a source for the isolation of various homoisoflavonoids. nih.gov
Eucomis : Various species of Eucomis, including E. autumnalis, E. punctata, and E. pallidiflora, are known to produce 5,7,8-trioxygenated homoisoflavonoids. nih.govnih.govacs.org The bulbs of these plants have been traditionally used in South African medicine, and scientific investigation has confirmed the presence of these compounds. nih.gov
Muscari : The genus Muscari, commonly known as grape hyacinths, also contains homoisoflavonoids. nih.govacs.org Studies on species like Muscari comosum and Muscari armeniacum have revealed the presence of these compounds alongside other flavonoids like anthocyanins. nih.govacs.orginnovareacademics.in
The table below summarizes the isolation of this compound and related compounds from these specific genera.
| Plant Genus | Species | Plant Part | Isolated Compounds (Examples) |
| Bellevalia | B. eigii, B. longipes | Bulbs | 5-Hydroxy-7,8-dimethoxychroman-4-one, 7,4′-O-dimethyl-8-demethoxy-3,3′-dihydroxy-3,9-dihydropunctatin, 6-hydroxy-8-demethoxy-4′-O-methyl-3,9-dihydropunctatin mdpi.comnih.govcolab.ws |
| Drimiopsis | D. maculata | Bulbs | 7-Methyl-3,9-dihydropunctatin nih.gov |
| Eucomis | E. autumnalis, E. pallidiflora | Bulbs | 8-methoxy-5,6,7-trihydroxy-3-(4′-hydroxybenzylidene)-4-chromanone mdpi.comacs.org |
| Muscari | M. comosum, M. armeniacum | Bulbs, Flowers | 5,7,8-trioxygenated homoisoflavonoids, Anthocyanins (Delphinidin and Cyanidin derivatives) nih.govacs.orginnovareacademics.in |
Occurrence in Plants of the Asparagaceae and Fabaceae Families
Proposed Biosynthetic Routes to Chroman-4-ones and Homoisoflavonoids
The biosynthesis of the chroman-4-one skeleton and subsequently homoisoflavonoids is a multi-step process that merges different metabolic pathways.
The formation of the A-ring of the chroman-4-one structure follows the polyketide pathway. researchgate.net This process involves the condensation of three molecules of malonyl-CoA, which is derived from acetyl-CoA, a central molecule in cellular metabolism. ijpsr.com The malonic ester synthesis is a classic organic chemistry reaction that illustrates how malonic acid derivatives can be used to form new carbon-carbon bonds, a principle that underlies the biological formation of the aromatic A-ring from these simple precursors. uobabylon.edu.iqmasterorganicchemistry.comyoutube.com
The B-ring and the three-carbon bridge (C6-C3 unit) of the homoisoflavonoid structure originate from the shikimic acid pathway. researchgate.netmdpi.comyoutube.com This pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway and leads to the synthesis of aromatic amino acids, primarily L-phenylalanine. ijpsr.comyoutube.com L-phenylalanine is then converted into p-coumaroyl-CoA through the general phenylpropanoid pathway. ijpsr.com Chalcone (B49325) synthase, a key enzyme, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic C15 flavonoid skeleton, which is a precursor to homoisoflavonoids. researchgate.netijpsr.com
Pathways Involving Acetic Acid and Malonic Acid Precursors
Enzymatic Characterization in Biosynthetic Processes
Specific enzymes play a critical role in catalyzing the various steps of flavonoid and homoisoflavonoid biosynthesis. While the complete enzymatic pathway for this compound is not fully elucidated, studies on related compounds in relevant species offer significant insights.
In Muscari species, several enzymes involved in the broader flavonoid pathway have been identified. The blue flower color in Muscari armeniacum is attributed to anthocyanins, and the enzymes responsible for their synthesis are well-studied. innovareacademics.in A key enzyme is Flavonoid 3',5'-hydroxylase (F3'5'H) , a cytochrome P450-dependent monooxygenase (P450). ishs.orgactahort.org The gene MaP450 codes for this enzyme, which is crucial for producing the precursors for blue and purple pigments. innovareacademics.inishs.orgactahort.org The expression of MaP450 has been shown to parallel the accumulation of anthocyanidins in the flower tepals. ishs.orgactahort.org
Another important enzyme is Dihydroflavonol 4-reductase (DFR) . mdpi.com The MaDFR gene has been cloned from Muscari aucheri. mdpi.com The DFR enzyme catalyzes the reduction of dihydroflavonols to their corresponding leucoanthocyanidins, which are immediate precursors to anthocyanidins. mdpi.com In vitro assays have shown that MaDFR can reduce dihydrokaempferol, dihydroquercetin, and dihydromyricetin, showing a preference for the latter, which leads to the formation of blue-hued delphinidin. mdpi.com The expression of the R2R3-MYB transcription factor, MaAN2 , is positively correlated with anthocyanin accumulation and regulates the transcription of these biosynthetic genes. frontiersin.org
The table below details the enzymes characterized in the biosynthetic processes relevant to homoisoflavonoids.
| Enzyme | Gene | Function | Plant Genus Studied |
| Flavonoid 3',5'-hydroxylase (F3'5'H) | MaP450 | Catalyzes the 3',5'-hydroxylation of flavonoid precursors, a key step for blue pigment formation. ishs.orgactahort.org | Muscari |
| Dihydroflavonol 4-reductase (DFR) | MaDFR | Reduces dihydroflavonols to leucoanthocyanidins, precursors of anthocyanins. mdpi.com | Muscari |
| Chalcone Synthase (CHS) | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form the chalcone backbone. ijpsr.comfrontiersin.org | General (Inferred for Muscari) |
| Chalcone Isomerase (CHI) | CHI | Catalyzes the stereospecific cyclization of chalcones into flavanones. frontiersin.org | General (Inferred for Muscari) |
| Flavanone 3-hydroxylase (F3H) | F3H | Catalyzes the 3-hydroxylation of flavanones to produce dihydroflavonols. frontiersin.org | General (Inferred for Muscari) |
Chemoproteomics and Other Advanced Techniques for Pathway Elucidation
The elucidation of complex biosynthetic pathways, such as those for homoisoflavonoids and other natural products, has been significantly advanced by modern techniques like chemoproteomics. nih.gov Chemoproteomics utilizes chemical probes to identify and study protein-small molecule interactions within a complex biological system. wikipedia.org This approach is particularly valuable for discovering new enzymes and understanding their roles in metabolic pathways, which can be challenging with traditional methods, especially in organisms that are not easily genetically manipulated. nih.goveu-openscreen.eu
Key Chemoproteomic Techniques:
Activity-Based Protein Profiling (ABPP): This technique uses probes that covalently bind to the active sites of specific enzyme classes, allowing for their identification and characterization directly in a complex proteome.
Affinity-Based Target Identification: This method involves using a modified version of a small molecule (like a biosynthetic intermediate) to "pull down" its interacting proteins from a cell lysate. researchgate.net These proteins can then be identified using mass spectrometry. researchgate.net
Stability-Based Approaches: These methods, such as Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS), measure changes in protein stability upon ligand binding. nih.gov This can reveal target proteins without the need for chemical modification of the small molecule. nih.gov
Chemoproteomics has been successfully applied to unravel the biosynthetic pathways of various plant natural products, including steviol (B1681142) glycosides and camptothecin (B557342). nih.gov For example, a diazirine-based probe was used to identify a key epoxidase in the camptothecin pathway. nih.gov These approaches hold great promise for fully elucidating the remaining unknown steps in homoisoflavonoid biosynthesis. researchgate.net By designing probes based on known intermediates of the homoisoflavonoid pathway, researchers can identify the specific enzymes responsible for the various cyclization, hydroxylation, and methylation steps that lead to the diverse array of homoisoflavonoid structures.
Table 1: Advanced Techniques for Biosynthetic Pathway Elucidation
| Technique | Principle | Application in Pathway Elucidation |
|---|---|---|
| Chemoproteomics | Uses chemical probes to study protein-small molecule interactions in complex biological systems. wikipedia.org | Identifies enzymes that bind to biosynthetic intermediates, revealing their role in the pathway. researchgate.netnih.gov |
| Activity-Based Protein Profiling (ABPP) | Employs reactive probes to label active enzymes. | Characterizes the activity of specific enzyme classes involved in biosynthesis. |
| Affinity-Based "Pull-Down" Assays | A modified small molecule is used to capture its binding proteins. researchgate.net | Isolates and identifies enzymes that interact with specific substrates or intermediates. researchgate.net |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding. nih.gov | Identifies protein targets of small molecules without chemical modification. nih.gov |
| Drug Affinity Responsive Target Stability (DARTS) | Assesses changes in protein susceptibility to proteolysis upon ligand binding. nih.gov | Reveals protein-ligand interactions by observing changes in protein stability. nih.gov |
Engineered Biosynthesis of Chromanoid Structures in Heterologous Hosts
The low abundance of many natural products, including homoisoflavonoids, in their native plant sources often limits their large-scale production and further research. nih.govrsc.org Metabolic engineering and synthetic biology offer a promising solution by transferring the biosynthetic pathways into well-characterized and easily cultivable heterologous hosts, such as Escherichia coli and Streptomyces. nih.govrsc.orgnih.gov
The process of engineered biosynthesis involves several key steps:
Identification and Cloning of Biosynthetic Genes: The genes encoding the enzymes of the desired pathway must first be identified and isolated from the native organism.
Pathway Reconstruction in a Heterologous Host: The isolated genes are then introduced into a host organism. This often requires optimization of gene expression and balancing the levels of different enzymes in the pathway.
Host Strain Engineering: The host's metabolism may need to be engineered to increase the supply of precursor molecules and to divert metabolic flux towards the production of the target compound. acs.org
Fermentation and Optimization: The engineered host is then grown in bioreactors, and the fermentation conditions are optimized to maximize product yield.
This approach has been successfully used for the production of various classes of natural products, including terpenoids, flavonoids, alkaloids, and polyketides. nih.gov For example, the heterologous expression of a substrate-promiscuous prenyltransferase in an engineered E. coli strain enabled the production of various prenylated aromatic compounds, which are precursors to bioactive molecules. acs.org
The engineered biosynthesis of chromanoid structures, such as those found in homoisoflavonoids, is an active area of research. By assembling the necessary enzymes—chalcone synthases, isomerases, reductases, methyltransferases, and others—in a microbial host, it is possible to create "cell factories" for the sustainable and scalable production of these valuable compounds. beilstein-archives.org This would not only provide a reliable source of known homoisoflavonoids but also enable the production of novel, "unnatural" derivatives through the combination of enzymes from different pathways, a field known as combinatorial biosynthesis. acs.org
Conclusion and Future Research Perspectives
Summary of Key Research Achievements for 7,8-Dimethoxychroman-4-one Derivatives
Research into derivatives of this compound has led to several notable achievements, from the isolation of new natural products to the synthesis of crucial intermediates for pharmaceuticals.
One significant finding was the isolation of 5-hydroxy-7,8-dimethoxychroman-4-one from the bulbs of Bellevalia eigii, a plant native to Jordan. nih.gov In a study evaluating its bioactivity, this newly identified homoisoflavonoid was assessed for its cytotoxic effects against melanoma and colon cancer cell lines. nih.gov The total synthesis of this natural product has also been successfully achieved, notably through the selective demethylation of its precursor, 5,7,8-trimethoxychroman-4-one , using boron trichloride (B1173362). acs.org
The this compound scaffold is also a critical component in the synthesis of the antibiotic iclaprim (B1674355). A novel and practical synthesis was developed for 2-cyclopropyl-5-[(2,4-diaminopyrimidin-5-yl)methyl]-7,8-dimethoxychroman-4-one , a key intermediate in the drug's manufacturing process. beilstein-archives.org This underscores the scaffold's importance in accessing complex, clinically relevant molecules.
Furthermore, various derivatives have been identified and screened for potential anticancer properties. Compounds such as 3-[(4,5-dimethoxy-2-nitro-anilino)methyl]-7,8-dimethoxy-chroman-4-one and 3-(3,4-Dimethoxyphenyl)-7,8-dimethoxy-2,3-dihydro-4H-chromen-4-one have been included in the National Cancer Institute's (NCI) screening panels, indicating their potential as subjects for further investigation in oncology. ontosight.aiontosight.ai
| Compound Name | Key Research Achievement | Reference(s) |
| 5-hydroxy-7,8-dimethoxychroman-4-one | Isolated from Bellevalia eigii; evaluated for cytotoxic activity. | nih.gov |
| 5,7,8-trimethoxychroman-4-one | Used as a key synthetic precursor to 5-hydroxy-7,8-dimethoxychroman-4-one. | acs.org |
| 2-cyclopropyl-5-[(2,4-diaminopyrimidin-5-yl)methyl]-7,8-dimethoxychroman-4-one | Synthesized as a key intermediate for the antibiotic iclaprim. | beilstein-archives.org |
| 3-[(4,5-dimethoxy-2-nitro-anilino)methyl]-7,8-dimethoxy-chroman-4-one | Identified and cataloged in chemical databases (e.g., CHEMBL, NCI) for potential bioactivity screening. | ontosight.ai |
| 3-(3,4-Dimethoxyphenyl)-7,8-dimethoxy-2,3-dihydro-4H-chromen-4-one | Investigated for potential anticancer properties through the NCI60 screen. | ontosight.ai |
Challenges and Opportunities in Chroman-4-one Research
Despite the promise of chroman-4-ones, their development is not without challenges. A primary hurdle lies in their synthesis. Researchers often face issues with low reaction yields and the need for multi-step procedures with harsh reaction conditions. The creation of specific isomers (stereocontrol) and the introduction of diverse functional groups can be complex, requiring careful optimization of catalysts and reaction pathways. Furthermore, the inherent lipophilicity (fat-solubility) of many chroman-4-one derivatives can limit their use in biological systems and in vivo studies, necessitating structural modifications to improve their pharmacokinetic properties.
These challenges, however, create significant opportunities. The development of more efficient, atom-economical, and environmentally benign synthetic methods is a major goal. The chroman-4-one scaffold's proven biological versatility makes it an ideal starting point for creating large libraries of compounds for high-throughput screening. There is a substantial opportunity to explore this scaffold for developing selective inhibitors of key enzymes, such as sirtuins, which are implicated in aging and disease. ontosight.ai The structural framework is also well-suited for designing peptidomimetics—molecules that mimic the structure of peptides—which could lead to new classes of drugs with improved stability and oral bioavailability. ontosight.ai
Emerging Methodologies and Technologies for Future Studies
To overcome existing challenges and unlock new possibilities, researchers are employing a range of emerging methodologies and technologies.
Synthetic Methodologies:
Cascade Radical Cyclization: This approach allows for the construction of the complex chroman-4-one ring system in a single, efficient step from simpler starting materials. scispace.commdpi.com
Visible-Light Photocatalysis: Offering a green and mild alternative to traditional methods, visible-light-driven reactions enable the synthesis of chroman-4-ones under less harsh conditions, often without the need for heavy metal catalysts. researchgate.net
Asymmetric Transfer Hydrogenation: This technique is crucial for producing specific stereoisomers of chroman-4-one derivatives, which is vital as different isomers can have vastly different biological effects.
Palladium-Catalyzed Acylation: Advanced catalytic systems using palladium allow for novel bond formations, providing new routes to functionalized chromone (B188151) and chromanone structures.
Analytical and Screening Technologies:
High-Throughput Screening (HTS): Platforms like the NCI-60 cell line screen allow for the rapid evaluation of hundreds of derivatives against numerous cancer types, quickly identifying promising lead compounds. ontosight.ai
Computational Modeling and Docking: Computer simulations are used to predict how chroman-4-one derivatives will bind to biological targets like enzymes and receptors, helping to rationalize structure-activity relationships and guide the design of more potent molecules.
Advanced Spectroscopy: Techniques such as Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration of chiral chroman-4-ones, which is critical for understanding their biological function. nih.gov
Broader Implications for Drug Discovery and Chemical Biology
The study of this compound and its relatives has broader implications for the fields of drug discovery and chemical biology.
For drug discovery , this class of compounds represents a rich source of molecular diversity for developing new therapeutic agents. The successful use of the scaffold in the antibiotic iclaprim demonstrates its value in combating infectious diseases, including multi-drug resistant pathogens. beilstein-archives.org The cytotoxic activity observed in several derivatives suggests a tangible potential for developing new anticancer drugs. nih.govontosight.ai The chroman-4-one core acts as a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets, making it a highly efficient starting point for drug development programs.
In chemical biology , these compounds serve as valuable tools for exploring fundamental biological processes. By designing and synthesizing derivatives that selectively inhibit specific enzymes, such as sirtuins or protein kinases, researchers can probe the roles these proteins play in cellular pathways related to health and disease. ontosight.aiontosight.ai The ability to use the chroman-4-one scaffold to create peptidomimetics also provides a powerful method for studying peptide-protein interactions, which are central to countless physiological functions. ontosight.ai Ultimately, the synthesis of diverse libraries based on the this compound structure provides chemical probes that can help to uncover new biological targets and mechanisms of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7,8-Dimethoxychroman-4-one, and how can purity be validated?
- Methodological Answer : Synthesis typically involves methoxylation and cyclization of precursor phenolic compounds under controlled conditions. For example, refluxing with NaOH in methanol followed by HCl acidification and purification via column chromatography yields high-purity products . Purity validation requires HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., confirming methoxy group integration at δ 3.8–4.0 ppm) .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Structural elucidation combines mass spectrometry (HRMS for molecular formula confirmation) and 2D NMR (COSY, HSQC) to resolve substituent positions on the chromanone core. Functional characterization involves in vitro assays (e.g., enzyme inhibition, antioxidant activity via DPPH radical scavenging) with IC₅₀ calculations .
Q. What in vitro models are suitable for preliminary bioactivity screening?
- Methodological Answer : Use cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) with LPS-induced cytokine production (IL-6, TNF-α) measured via ELISA. Include positive controls (e.g., dexamethasone) and dose-response curves (1–100 μM) to assess potency .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., solvent polarity affecting compound solubility). Standardize protocols:
- Use DMSO at ≤0.1% to avoid cytotoxicity.
- Validate target engagement via molecular docking (e.g., AutoDock Vina) to confirm binding affinity to proposed receptors .
- Cross-reference results with orthogonal assays (e.g., SPR for binding kinetics vs. cellular activity) .
Q. What experimental designs are recommended for studying its mechanism of action in chronic disease models?
- Methodological Answer : For in vivo studies, employ transgenic models (e.g., DSS-induced colitis in mice ) with histopathological scoring of inflammation. Combine transcriptomics (RNA-seq) and pathway analysis (Ingenuity) to identify modulated targets (e.g., NF-κB, COX-2). Ensure sample sizes (n ≥ 6) and randomization to address biological variability .
Q. How can analytical challenges in quantifying this compound in biological matrices be addressed?
- Methodological Answer : Use LC-MS/MS with deuterated internal standards (e.g., d₃-7,8-Dimethoxychroman-4-one) to correct for matrix effects. Validate methods per FDA guidelines (precision ≤15% RSD, recovery ≥80%) . For tissue distribution studies, employ cryogenic homogenization to prevent degradation .
Q. What strategies improve reproducibility in pharmacological studies of this compound?
- Methodological Answer :
- Publish full synthetic protocols (reagent ratios, temperatures) and characterization data .
- Deposit raw datasets in repositories like Zenodo for independent verification.
- Use blinded analysis for in vivo endpoints (e.g., colon length measurement in colitis models) to reduce bias .
Data Analysis & Reporting
Q. How should researchers handle negative or inconclusive results in bioactivity studies?
- Methodological Answer : Report all data transparently, including non-significant outcomes. Conduct post hoc power analyses to determine if sample sizes were adequate. Explore alternative hypotheses (e.g., off-target effects via cheminformatics tools like SwissTargetPrediction) .
Q. What statistical approaches are appropriate for dose-response relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
